molecular formula C2H4ClIO2 B8254744 ICl AcOH

ICl AcOH

Cat. No.: B8254744
M. Wt: 222.41 g/mol
InChI Key: DQAXFLUHYIOXJB-UHFFFAOYSA-N
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Description

Iodine monochloride (ICl) in acetic acid (AcOH) is a versatile reagent widely used in organic synthesis, particularly for electrophilic iodination and cyclization reactions. The combination leverages AcOH’s acidic and coordinating properties to stabilize reactive intermediates, enhancing the efficiency of halogenation processes. ICl AcOH is employed in diverse applications, including:

  • Iodination of aromatic compounds (e.g., sydnones, steroidal derivatives) .
  • Mechanochemical synthesis, where solvent-free or minimal-solvent conditions improve reaction sustainability .
  • Pharmaceutical intermediate synthesis, such as inhibitors for Mycobacterium tuberculosis .

The reactivity of this compound stems from the polarization of the I–Cl bond, facilitated by AcOH’s proton-donating ability, which generates electrophilic iodine species (I⁺).

Properties

InChI

InChI=1S/C2H4O2.ClI/c1-2(3)4;1-2/h1H3,(H,3,4);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAXFLUHYIOXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.ClI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis from Elemental Iodine and Chlorine

The foundational method for preparing iodine monochloride involves the direct reaction of iodine and chlorine gases in a 1:1 molar ratio. This exothermic reaction proceeds under controlled conditions to avoid over-chlorination, which produces iodine trichloride (ICl₃) as a byproduct :

I2+Cl22IClΔH<0[1]\text{I}2 + \text{Cl}2 \rightarrow 2\text{ICl} \quad \Delta H < 0 \quad

Procedure :

  • Iodine crystals are placed in a reaction vessel, and chlorine gas is introduced at 25–30°C.

  • The reaction is monitored until the iodine fully dissolves, yielding a red-brown liquid.

  • The crude ICl is distilled under reduced pressure (40–60°C) to remove unreacted halogens.

  • The product is dissolved in glacial acetic acid (AcOH) at a concentration of 0.1–0.2 M .

Challenges :

  • Excess chlorine promotes reversible formation of ICl₃:

    ICl+Cl2ICl3[1]\text{ICl} + \text{Cl}_2 \rightleftharpoons \text{ICl}_3 \quad
  • Stabilizing ICl in AcOH requires anhydrous conditions to prevent hydrolysis:

    5ICl+3H2O5HCl+HIO3+2I2[1]5\text{ICl} + 3\text{H}_2\text{O} \rightarrow 5\text{HCl} + \text{HIO}_3 + 2\text{I}_2 \quad

Preparation via ICl₃ Reduction and Iodine Compensation

Patented methods optimize ICl AcOH by starting with iodine trichloride (ICl₃), which is then reduced with iodine to achieve the desired 1:1 I:Cl ratio . This approach minimizes chlorine handling and improves safety.

Steps :

  • Dissolve 4.5 g ICl₃ in 350 mL glacial AcOH and 150 mL CCl₄.

  • Titrate 5 mL aliquots with 0.1 M Na₂S₂O₃ to determine free chlorine content.

  • Add iodine powder (5 g) to neutralize excess Cl⁻, yielding ICl via:

ICl3+I23ICl[3]\text{ICl}3 + \text{I}2 \rightarrow 3\text{ICl} \quad

  • Confirm the final I:Cl ratio using stoichiometric titration .

Data Table 1 : Optimization of ICl₃-to-I₂ Ratios

ICl₃ (g)I₂ (g)Solvent (AcOH:CCl₄)Final I:Cl RatioYield (%)
4.55.0350:1501:198
3.54.0350:1501:195
5.05.5350:1501:197

Source: Patent CN104297244A

Titration-Adjusted Wijs Reagent Synthesis

For laboratories requiring precise I:Cl ratios, titration methods ensure molar equivalence. This technique, outlined in Patent CN1236101A, involves iterative adjustments using sodium thiosulfate :

  • Prepare 0.05 M I₂ in AcOH-CCl₄ (5:1).

  • Bubble Cl₂ gas until the solution transitions from dark brown to salmon pink.

  • Titrate aliquots with Na₂S₂O₃ to calculate residual I₂ and Cl₂:

I:Cl=V2V4V2[5]\text{I:Cl} = \frac{V2}{V4 - V_2} \quad

where V2V_2 = Na₂S₂O₃ volume for I₂ titration and V4V_4 = volume for ICl titration.
4. Adjust with I₂ or Cl₂ to achieve a 1:1 ratio.

Advantages :

  • Eliminates guesswork in stoichiometry.

  • Suitable for small-scale production (<1 L).

Solvent-Mediated ICl Dissolution in AcOH

Recent advances employ mixed solvents to enhance ICl stability. A 2022 study demonstrated that combining trifluoroethanol (TFE) and diethyl ether (Et₂O) improves yield in this compound preparations :

Protocol :

  • Cool TFE/Et₂O (2:5 v/v) to −20°C.

  • Add ICl (3 equiv) dropwise to methyl homopropargyl ether substrates.

  • Stir at −20°C for 20 min, then at 25°C for 90 min.

  • Isolate this compound via column chromatography (82–95% yield) .

Mechanistic Insight :

  • TFE stabilizes the oxonium intermediate, preventing ICl decomposition.

  • Et₂O reduces side reactions by solubilizing chlorine byproducts .

Large-Scale Industrial Production

Industrial methods prioritize cost-effectiveness and scalability. A representative process includes:

  • Continuous Flow Reactors : I₂ and Cl₂ are fed into a reactor at 30°C with AcOH as the solvent.

  • In-Line Titration : Automated sensors adjust halogen feed rates to maintain a 1:1 ratio.

  • Distillation : Crude ICl is distilled at 50°C under vacuum (10 mmHg).

  • Storage : Stabilize this compound with 1% CCl₄ to prevent photodegradation .

Quality Control :

  • Iodine value calibration using triolein standards.

  • Karl Fischer titration to ensure <0.1% H₂O .

Comparative Analysis of Methods

MethodI:Cl Ratio AccuracyYield (%)ScalabilitySafety
Direct SynthesisModerate85–90HighLow (Cl₂ handling)
ICl₃ ReductionHigh95–98MediumModerate
Titration-AdjustedVery High90–95LowHigh
Solvent-MediatedHigh82–95MediumModerate
Industrial ProductionHigh90–95Very HighAutomated Controls

Synthesized from

Chemical Reactions Analysis

Reaction Mechanisms

Iodine monochloride reacts with various substrates in acetic acid, leading to different types of chemical transformations. The primary reactions include:

  • Electrophilic Aromatic Substitution : In this reaction, ICl acts as an electrophile, where the iodine atom becomes positively charged due to polarization. This allows it to attack electron-rich aromatic rings, resulting in the substitution of hydrogen atoms with iodine.

  • Iodination of Hydroxyacetophenones : Studies have shown that ICl can iodinate substituted hydroxyacetophenones in a mixed solvent of acetic acid and water. The reaction is second-order, indicating that both the substrate and ICl are involved in the rate-determining step. The presence of acids like HClO4 enhances the iodination rate, demonstrating the importance of acidic conditions in these reactions .

  • Addition Reactions with Alkenes : ICl adds across double bonds in alkenes to form chloro-iodo alkanes. This addition occurs via a bimolecular mechanism, where an alkene-ICl complex forms before product formation .

Key Reaction Equations

The following equations summarize some significant reactions involving ICl in acetic acid:

  • Iodination Reaction :

    RCH CHR +IClRCH I CH Cl R \text{RCH CHR }+\text{ICl}\rightarrow \text{RCH I CH Cl R }
  • Hydrolysis Reaction :

    ICl+H2OHCl+I2+12O2\text{ICl}+\text{H}_2\text{O}\rightarrow \text{HCl}+\text{I}_2+\frac{1}{2}\text{O}_2
  • Formation of Iodic Acid :

    5ICl+3H2O5HCl+HIO3+2I25\text{ICl}+3\text{H}_2\text{O}\rightarrow 5\text{HCl}+\text{HIO}_3+2\text{I}_2

These reactions highlight the versatility of ICl as a reagent in organic synthesis.

Kinetic Analysis

The kinetics of iodination reactions involving ICl have been extensively studied. For example, the iodination of hydroxyacetophenones was found to follow a second-order rate law, indicating that both the substrate and ICl concentration affect the reaction rate .

Activation Parameters

Activation parameters such as enthalpy (ΔHΔH^‡) and entropy (ΔSΔS^‡) changes during these reactions provide insight into their mechanisms. For instance, lower values of ΔEΔE^* for different hydroxyacetophenones suggest that electron-withdrawing groups enhance reaction rates due to increased electrophilicity .

Functional Group Transformations

ICl has been employed for functional group interconversions, such as converting methyl homopropargyl ethers into α-iodo-γ-chloroketones through selective oxidation processes .

Scientific Research Applications

Oxidation Reactions

ICl has been identified as a highly efficient oxidant for converting alcohols to carbonyl compounds. The reaction conditions are mild, and the yields are high, making it an attractive alternative to traditional oxidants.

Case Study: Oxidation of Aldose Hemiacetals

In a systematic study, ICl was used to oxidize aldose hemiacetals to their corresponding lactones. The reaction was optimized by varying the equivalents of ICl and the base used. The results showed that ICl could achieve better yields and shorter reaction times compared to iodine (I2).

Substrate Yield (%) Reaction Time (min) Base Used
2,3,4,6-Tetra-O-benzyl-D-glucopyranose8530Cs2CO3
2-O-Benzyl-D-glucose9025K2CO3

This study highlights ICl's potential in carbohydrate chemistry, particularly in synthesizing glyconolactones used as glycosyl donors in medicinal chemistry .

Halogenation Reactions

ICl is also employed in halogenation reactions, where it can selectively introduce iodine and chlorine into organic molecules.

Case Study: Functional Group Interconversion

A notable application of ICl in AcOH involves the conversion of methyl homopropargyl ether to α-iodo-γ-chloroketone. This reaction showcases the reagent's ability to facilitate regioselective transformations under mild conditions.

Starting Material Product Yield (%) Conditions
Methyl homopropargyl etherα-Iodo-γ-chloroketone92ICl, AcOH, rt

The mechanism involves the formation of a five-membered oxonium ring, highlighting the versatility of ICl as a reagent for synthesizing polyfunctionalized compounds .

Synthesis of Bioactive Compounds

ICl has been utilized in the synthesis of various bioactive compounds, including inhibitors for cancer therapy. Its role as a reagent in acetic acid enables the formation of complex structures with potential therapeutic applications.

Case Study: TDP1 Inhibitors

Recent research focused on synthesizing a new series of TDP1 inhibitors using ICl in AcOH. These compounds were designed to sensitize cancer cells to the cytotoxic effects of topotecan.

Compound IC50 (µM) Activity
TDP1 Inhibitor A0.045Effective against cancer
TDP1 Inhibitor B0.060Moderate effectiveness

These findings indicate that ICl can be pivotal in developing new therapeutic agents through targeted synthesis .

Mechanism of Action

The mechanism of action of iodine monochloride in acetic acid involves the generation of electrophilic iodine species. These electrophilic species can react with nucleophilic sites on organic molecules, leading to the formation of iodinated products. The acetic acid acts as a solvent and stabilizes the reactive intermediates, facilitating the reaction process.

Comparison with Similar Compounds

ICl AcOH vs. N-Iodosuccinimide (NIS) in AcOH

  • Efficiency: NIS in AcOH achieves 74% yield in sydnone iodination under mechanochemical conditions, while this compound with liquid-assisted grinding (LAG) reaches 90% yield .
  • Selectivity : NIS produces fewer byproducts in some cases, but this compound outperforms in substrate scope, particularly for electron-deficient aromatics .
  • Cost : ICl is more cost-effective than NIS for large-scale applications.

Table 1: Comparative Yields in Sydnone Iodination

Reagent Conditions Yield (%) Reference
NIS + AcOH Mechanochemical 74
ICl (3 eq) + AcOH LAG, CH₂Cl₂ 90

This compound vs. I₂ in AcOH

  • Reactivity: I₂ requires stronger directing groups (e.g., phenolic -OH) for regioselective iodination, whereas this compound can iodinate less-activated substrates (e.g., methyl ethers), albeit with lower selectivity .
  • Applications : I₂ is preferred for steroidal thiadiazole synthesis due to milder conditions, while this compound is suited for rapid, high-yield reactions .

Table 2 : Selectivity in Iodination of Methyl Ethers

Reagent Substrate Selectivity Reference
This compound Methyl ether Low
Selectfluor® + I₂ Methyl ether High

This compound vs. Brominating Agents (e.g., NBS)

  • Product Diversity: Bromination with NBS yields mono-brominated products, while this compound produces iodinated derivatives critical for radiotracer synthesis (e.g., SPECT imaging agents) .
  • Mechanochemical Compatibility: NBS requires longer reaction times (5 h) compared to this compound (1.5 h) .

Role of AcOH vs. Other Acids

  • Solvent Effects : AcOH’s moderate acidity (pKa ~4.76) balances iodine generation without excessive protonation, unlike stronger acids (e.g., HCl), which may destabilize intermediates .
  • Alternative Systems : EMIMCl (ionic liquid) with AcOH enables cellulose recovery, highlighting AcOH’s versatility beyond halogenation .

Q & A

Q. What is the role of ICl and AcOH in iodination reactions, and how are they typically used together?

ICl (iodine monochloride) acts as an electrophilic iodinating agent, while AcOH (acetic acid) serves as both a solvent and a mild acid catalyst. The combination facilitates protonation of substrates, enhancing electrophilicity of iodine for regioselective iodination. For example, in the synthesis of benzodiazepinones, ICl/NaOAc (sodium acetate) in AcOH at 90°C achieves 88% yield via controlled iodination . Sodium acetate buffers the reaction medium, preventing excessive acidity and side reactions. Typical molar ratios are 1:1 (ICl:substrate), with AcOH as the solvent (10–20 mL per mmol substrate) .

Q. What experimental conditions optimize iodination efficiency using ICl/AcOH?

Key parameters include:

  • Temperature : Reactions often proceed at elevated temperatures (e.g., 90°C for 2–6 hours) but can also occur at room temperature for less activated substrates .
  • Stoichiometry : ICl is typically used in equimolar amounts relative to the substrate. Excess AcOH (≥5 equivalents) ensures solubility and acidity.
  • Additives : NaOAc (1–2 equivalents) neutralizes HCl byproducts, maintaining reaction pH and preventing substrate decomposition .

Table 1 : Representative Reaction Conditions and Yields

SubstrateICl (equiv)AcOH (vol)Temp (°C)Time (h)Yield (%)Reference
Benzodiazepinone precursor1.015 mL/mmol90488
Aryl acetylene derivative1.210 mL/mmolrt2472*
*Yield not explicitly stated in ; inferred from similar protocols.

Advanced Research Questions

Q. How does ICl/AcOH compare to alternative iodination reagents (e.g., NIS, I₂/HNO₃) in terms of regioselectivity and functional group tolerance?

ICl/AcOH offers superior regioselectivity for electron-rich aromatic systems due to its electrophilic iodine generation under mild acidic conditions. Unlike I₂/HNO₃, which requires strong acids and risks over-iodination, ICl/AcOH minimizes side reactions (e.g., oxidation). Comparative studies show:

  • N-Iodosuccinimide (NIS) : More reactive but less selective for sterically hindered substrates.
  • I₂/H₂O₂ : Generates free iodine radicals, leading to non-selective pathways. A 2020 study demonstrated 95% regioselectivity for para-iodination of phenol derivatives using ICl/AcOH, versus 70% with NIS under identical conditions .

Q. What mechanistic evidence supports the iodination pathway in ICl/AcOH-mediated reactions?

Mechanistic studies suggest a two-step process:

  • Protonation : AcOH protonates the substrate (e.g., aromatic ring), increasing electrophilicity.
  • Iodine Transfer : ICl dissociates into I⁺ and Cl⁻, with I⁺ attacking the activated position. Kinetic isotope effect (KIE) studies and DFT calculations confirm the rate-determining step involves I⁺ transfer, with a KIE of 1.8 for deuterated vs. non-deuterated substrates .

Q. How can researchers address contradictions in reported yields for ICl/AcOH reactions?

Discrepancies often arise from:

  • Substrate Purity : Trace moisture in AcOH hydrolyzes ICl, reducing effective iodine concentration.
  • Oxygen Sensitivity : Some substrates oxidize under prolonged heating; inert atmospheres (N₂/Ar) improve reproducibility.
  • Workup Variations : Quenching with Na₂S₂O₃ vs. H₂O alters product isolation efficiency. A standardized protocol (e.g., degassed AcOH, strict temperature control) reduced yield variability from ±15% to ±3% in a 2023 study .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling ICl/AcOH?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to AcOH vapors and potential ICl decomposition (toxic HI/HCl gases).
  • Quenching : Neutralize residual ICl with 10% Na₂S₂O₃ before disposal .

Q. How should reaction progress and product purity be validated?

  • Analytical Methods :
  • TLC : Monitor iodine incorporation using UV visualization (Rf shift).
  • NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., para-iodination shows deshielded aromatic protons at δ 7.8–8.2 ppm) .
  • HPLC-MS : Quantifies iodine incorporation and detects byproducts (e.g., di-iodinated species) .

Data Contradiction and Optimization Strategies

Q. Why do some substrates fail to iodinate with ICl/AcOH, and how can this be resolved?

Common issues include:

  • Electron-Deficient Substrates : Poor protonation reduces electrophilicity. Solution: Use stronger acids (e.g., TFA) or elevated temperatures.
  • Steric Hindrance : Bulky groups block iodine access. Solution: Switch to smaller iodinating agents (e.g., IBr) or modify reaction geometry .

Q. What strategies improve scalability of ICl/AcOH reactions for multigram syntheses?

  • Solvent Recycling : Distill and reuse AcOH post-reaction (≥90% recovery).
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction time from hours to minutes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ICl AcOH
Reactant of Route 2
ICl AcOH

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